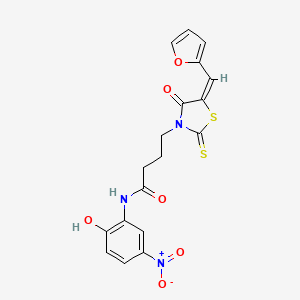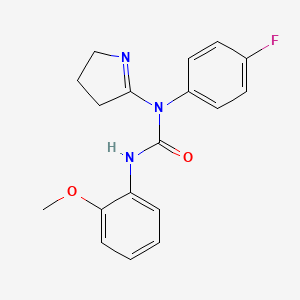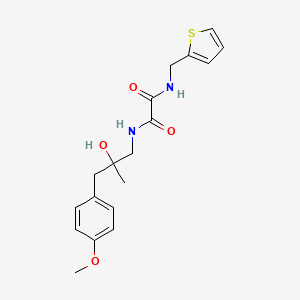
N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H22N2O4S and its molecular weight is 362.44. The purity is usually 95%.
BenchChem offers high-quality N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthetic Approaches
A novel synthetic approach for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which may share structural similarities with N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide, demonstrates the use of acid-catalyzed rearrangement for synthesizing di- and mono-oxalamides. This methodology highlights a route for producing anthranilic acid derivatives and oxalamides, showcasing the potential in creating structurally related compounds for further research applications (Mamedov et al., 2016).
Catalysis and Coupling Reactions
The compound Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, suggesting the role of structurally related oxalamides in facilitating coupling reactions. This research points to the utility of such compounds in synthetic chemistry, particularly in enhancing the efficiency of coupling reactions involving (hetero)aryl chlorides and amides (De, Yin, & Ma, 2017).
Photodynamic Therapy Applications
The study of new zinc phthalocyanine derivatives for photodynamic therapy highlights the potential of compounds with specific substituents, such as methoxy groups, for cancer treatment. Although not directly related, this research underscores the significance of molecular modifications in developing therapeutic agents, suggesting that compounds like N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide may have applications in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Advanced Material Synthesis
Research into copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties for UV-curable pigmented coatings indicates the versatility of oxalamide derivatives in material science. These compounds serve as photoinitiators, showcasing their potential in the development of new materials with specific optical properties (Angiolini et al., 1997).
properties
IUPAC Name |
N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-18(23,10-13-5-7-14(24-2)8-6-13)12-20-17(22)16(21)19-11-15-4-3-9-25-15/h3-9,23H,10-12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDMDXLFIVIWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NCC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2928148.png)
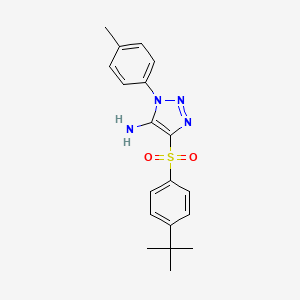
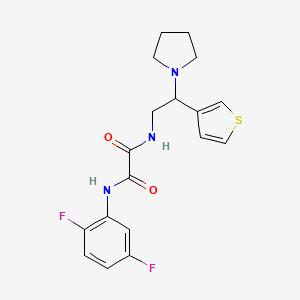

![2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2928155.png)
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2928156.png)
![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B2928159.png)

![3-(3-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2928161.png)


